molecular formula C17H15NO4 B1333882 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 260555-43-9

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1333882
CAS No.: 260555-43-9
M. Wt: 297.3 g/mol
InChI Key: TWESYTWUFWEEIU-UHFFFAOYSA-N
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Description

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (CAS CID 2741833) is a pyrrolidinone derivative with the molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol. Its structure features a pyrrolidinone ring substituted at the 1-position with a 4-phenoxyphenyl group and a carboxylic acid moiety at the 3-position. The compound is characterized by its SMILES notation C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O and InChIKey TWESYTWUFWEEIU-UHFFFAOYSA-N . The 4-phenoxyphenyl substituent introduces steric bulk and electronic effects due to the ether linkage, distinguishing it from related pyrrolidinone derivatives.

Properties

IUPAC Name

5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16-10-12(17(20)21)11-18(16)13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWESYTWUFWEEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372434
Record name 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260555-43-9
Record name 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260555-43-9
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the condensation of 4-phenoxybenzaldehyde with pyrrolidine-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and in-line purification systems to streamline the production process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: The 4-phenoxyphenyl group in the target compound provides greater steric bulk and electron-rich character compared to phenyl or phenylamino substituents. This may influence binding affinity in biological systems.
  • Synthesis: Derivatives like compound 36 (4-(phenylamino)phenyl) are synthesized via itaconic acid and aryl amines under reflux, achieving high yields (87%) . In contrast, analogs with bulky groups (e.g., 2,5-dimethylpyrrolyl) exhibit lower yields (57%) due to steric hindrance .
Antioxidant Activity:
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher antioxidant activity than ascorbic acid due to electron-withdrawing chloro and hydroxyl groups .
  • Target Compound: No direct antioxidant data, but the phenoxyphenyl group’s electron-donating nature may reduce radical scavenging efficacy compared to chloro-hydroxyphenyl derivatives.
Anticancer Activity:
  • 3,4,5-Trimethoxyphenyl Derivatives : Methoxy groups enhance membrane permeability, making these compounds promising anticancer scaffolds .
Antifungal Activity:
  • 1-(4-Aminophenyl)-5-oxo-3-pyrrolidinecarbohydrazide: Hydrazone and naphthoquinone moieties confer antifungal activity against Candida tenuis and Aspergillus niger .

Physicochemical and Stereochemical Properties

  • Racemic Mixtures: Pyrrolidinone derivatives with an asymmetric carbon (e.g., 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid) form racemic mixtures in crystalline states, which may complicate biological evaluation .
  • Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., methyl 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylate) .

Biological Activity

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a carboxylic acid functional group and a phenoxyphenyl substituent. Its synthesis typically involves multi-step organic reactions that require optimization for yield and purity. The reactivity of its functional groups allows for participation in various chemical transformations, making it a versatile building block for further synthetic applications .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can reduce the viability of various cancer cell lines, including A549 (human lung adenocarcinoma) cells. For instance, one study reported that certain derivatives showed more potent activity than standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine Derivatives

CompoundCell Line TestedIC50 (µM)Comparison with Cisplatin
Compound AA54966More potent
Compound BHCT11650Comparable
Compound CMCF-770Less potent

The mechanism of action involves induction of apoptosis through pathways involving p53 activation and caspase cleavage, suggesting that structural modifications can enhance efficacy while minimizing cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth is attributed to its structural characteristics that allow interaction with bacterial enzymes and cellular targets .

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Pseudomonas aeruginosa64 µg/mLGood
Escherichia coli128 µg/mLLow

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : In a study involving A549 cells, derivatives were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent anticancer activity. The compounds containing free amino groups showed the most promise .
  • Antimicrobial Resistance : A recent investigation into the antimicrobial properties against resistant strains demonstrated that specific derivatives could effectively inhibit growth at lower concentrations compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, and how can purity ≥98% be achieved?

  • Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, analogous pyrrolidine derivatives are synthesized using palladium-catalyzed hydrogenation (e.g., 10% Pd/C under 4 bar H₂) followed by acid-mediated deprotection and crystallization . For purity optimization, techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from solvents such as methanol/water mixtures are recommended. Purity ≥98% can be confirmed via HPLC (C18 column, UV detection) .

Q. How is the structural characterization of this compound performed, and what spectroscopic data are critical?

  • Methodology :

  • IR Spectroscopy : Key peaks include C=O (1725–1708 cm⁻¹), NH (3149 cm⁻¹), and aromatic C-H stretches (1627 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should resolve the pyrrolidine ring protons (δ 2.5–3.5 ppm) and phenoxyphenyl aromatic signals (δ 6.8–7.6 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ m/z 298.1) validates molecular weight (C₁₇H₁₅NO₄, fw 297.31) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology : Solubility testing in DMSO, methanol, and aqueous buffers (pH 2–9) is essential. Stability studies under ambient light, temperature (4°C to 40°C), and humidity (60% RH) over 72 hours can be monitored via HPLC. For example, related pyrrolidine derivatives show stability in DMSO at −20°C for >6 months .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density on the pyrrolidone ring and phenoxyphenyl group. Fukui indices identify nucleophilic attack sites (e.g., carbonyl carbon at position 5). Molecular dynamics simulations (e.g., GROMACS) assess solvation effects in polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to address bioavailability discrepancies.
  • Metabolite Identification : LC-MS/MS can detect phase I/II metabolites (e.g., hydroxylation or glucuronidation of the phenoxyphenyl group) that may reduce efficacy in vivo .
  • Dose-Response Refinement : Use Hill equation modeling to adjust EC₅₀ values across species .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial properties?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance membrane penetration. Analogous oxazolo-pyridine derivatives show improved MIC values (e.g., 2–4 µg/mL against S. aureus) via this approach .
  • Biological Assays : Test derivatives in disk diffusion (CLSI guidelines) and microdilution assays. Synergistic effects with β-lactams can be assessed using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Notes for Experimental Design

  • Synthetic Optimization : For scale-up, replace batch reactions with flow chemistry to improve yield (e.g., 65% → 80% via continuous hydrogenation) .
  • Analytical Validation : Include internal standards (e.g., deuterated analogs) in LC-MS to minimize matrix effects .

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